3-Azido-1-(4-bromophenyl)piperidin-2-one
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Overview
Description
3-Azido-1-(4-bromophenyl)piperidin-2-one is a complex chemical compound with diverse applications. Scientists utilize this material extensively in various research fields owing to its unique properties and versatile nature. Its potential ranges from drug discovery to material synthesis, making it an indispensable tool in scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-(4-bromophenyl)piperidin-2-one typically involves the α-alkylation of esters with azidoethyl or azidopropyl trifluoromethanesulfonate, followed by azide reduction and ring closure . The ester is first α-alkylated with 2-azidoethyl trifluoromethanesulfonate or 2-azidopropyl trifluoromethanesulfonate. This is followed by azide reduction and ring closure to form the piperidin-2-one structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-(4-bromophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium azide or other halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
3-Azido-1-(4-bromophenyl)piperidin-2-one is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-Azido-1-(4-bromophenyl)piperidin-2-one involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)piperidin-2-one: Similar structure but lacks the azido group.
3-Azido-1-phenylpiperidin-2-one: Similar structure but lacks the bromine atom.
Uniqueness
3-Azido-1-(4-bromophenyl)piperidin-2-one is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-azido-1-(4-bromophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-8-3-5-9(6-4-8)16-7-1-2-10(11(16)17)14-15-13/h3-6,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNYMLQZDWZMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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